molecular formula C19H13Cl2FN2O2 B2554084 N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-81-7

N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2554084
CAS No.: 946353-81-7
M. Wt: 391.22
InChI Key: UXMODDYUEQPQCR-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule compound with the molecular formula C19H13Cl2FN2O2 and a molecular weight of 391.22 g/mol . This substance is supplied for research purposes and is strictly designated For Research Use Only (RUO), not for human or veterinary diagnostic or therapeutic applications. While specific biological data for this compound is not fully detailed in the available literature, its core structure is based on a 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. Research on closely related analogues has identified this chemical class as a source of potent and selective kinase inhibitors . For instance, some compounds in this family have been advanced into clinical trials as selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating potential for therapeutic development . Another structurally similar molecule, featuring a different aniline substitution, has been documented to form specific hydrogen-bonded dimers in its crystal structure, which may be of interest in materials science and crystallography research . Researchers may explore this compound for its potential in enzyme inhibition studies, cancer research, and other biochemical applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2O2/c20-15-7-2-8-16(17(15)21)23-18(25)14-6-3-9-24(19(14)26)11-12-4-1-5-13(22)10-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMODDYUEQPQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridine ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the Fluorophenylmethyl Group: This step involves the alkylation of the dihydropyridine core with a fluorophenylmethyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydropyridine-3-carboxamides, which exhibit structural variations in their aromatic substituents. Below is a comparative analysis with key analogs, focusing on substituent effects, tautomerism, and crystallographic features.

Substituent Effects and Electronic Properties

Compound Name R1 Substituent R2 Group Key Features
Target Compound 2,3-Dichlorophenyl 3-Fluorobenzyl Dual electron-withdrawing Cl groups; fluorobenzyl enhances lipophilicity.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl None Bromine increases molecular weight; methyl group introduces steric bulk.
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Chloro-2-methylphenyl None Chlorine vs. bromine: similar electronic effects but differing van der Waals radii.
  • Halogen Impact: The target’s 2,3-dichlorophenyl group introduces stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., 3-bromo- or 3-chloro-substituted derivatives). This may stabilize the carboxamide group, influencing hydrogen-bonding capacity and metabolic stability .
  • Fluorine’s electronegativity may also modulate dipole interactions in biological systems.

Tautomerism and Conformational Analysis

All compared compounds adopt the keto-amine tautomer (lactam form) over the hydroxy-pyridine form, as confirmed by crystallographic studies . This tautomerism ensures planarity across the molecule due to extended π-conjugation via the amide bridge. For example:

  • In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the dihedral angle between aromatic rings is 8.38° , indicating near-planar geometry .

Crystal Packing and Intermolecular Interactions

Compound Name Crystal Packing Features Hydrogen Bonding
N-(3-Bromo-2-methylphenyl)-... Centrosymmetric dimers via N–H⋯O bonds Intra-/intermolecular N–H⋯O (2.02 Å)
Target Compound Not reported Likely disrupted by fluorobenzyl
  • The bromo- and chloro-substituted analogs form isostructural dimers through N–H⋯O hydrogen bonds, demonstrating robustness in packing despite halogen substitutions .
  • The target’s fluorobenzyl group may disrupt such packing due to steric effects or altered dipole interactions, though experimental data are needed for confirmation.

Biological Activity

N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dihydropyridine core with specific substitutions that enhance its biological profile. The presence of dichlorophenyl and fluorophenyl groups is significant for its interaction with biological targets.

Property Value
Molecular Formula C17H14Cl2F N O2
Molecular Weight 356.20 g/mol
CAS Number 40779-32-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which are crucial in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of certain kinases, which play a role in cell proliferation and survival.
  • Receptor Modulation: It may modulate receptor activity involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.5 μg/mL
Candida albicans0.75 μg/mL

In a study evaluating the antimicrobial efficacy of related compounds, the target compound showed comparable or superior activity against resistant strains when combined with standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In xenograft models, it demonstrated tumor growth inhibition.

Case Study:
A study involving human gastric carcinoma xenografts showed that the compound could induce complete tumor stasis at doses of 50 mg/kg when administered orally . This highlights its potential as an anticancer agent.

Toxicity Profile

The toxicity profile of this compound has been assessed through hemolytic activity tests and cytotoxicity assays.

Toxicity Parameter Value
Hemolytic Activity (% Lysis) < 5%
Cytotoxicity (IC50) > 60 μM

These results suggest that the compound exhibits low toxicity in vitro, making it a promising candidate for further development.

Q & A

Q. How do competing reaction pathways lead to by-products, and how are they mitigated?

  • Methodological Answer : By-products like lactam tautomers form via intramolecular cyclization under acidic conditions. Mitigation involves adjusting stoichiometry (excess aryl amine), using milder acids (pTSA vs. H₂SO₄), or introducing protecting groups for the carboxamide moiety .

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